1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester
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Overview
Description
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester: is a chemical compound with the molecular formula C19H15NO4 and a molecular weight of 321.33 g/mol . This compound is known for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethanol with succinic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester can undergo nucleophilic substitution reactions where the fluorenylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield fluorenylmethanol and succinic acid .
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Major Products:
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester involves the protection of amino groups in peptides . The fluorenylmethyl group forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis . This protection is crucial for the stepwise assembly of peptides, ensuring the correct sequence and structure .
Comparison with Similar Compounds
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl carbonate
Uniqueness: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester is unique due to its specific application in peptide synthesis as a protecting group . Its stability and ease of removal make it a preferred choice over other protecting groups .
Properties
CAS No. |
102774-86-7 |
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Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H15NO4/c21-17-9-10-18(22)20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
InChI Key |
BULODOHSYVQOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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